
Etodolac Acyl-beta-D-glucuronide
Overview
Description
Etodolac Acyl-beta-D-glucuronide is the primary Phase II metabolite of etodolac, a nonsteroidal anti-inflammatory drug (NSAID) used for pain and inflammation management. Glucuronidation, mediated by UDP-glucuronosyltransferase (UGT) enzymes, conjugates etodolac with glucuronic acid, enhancing its water solubility for renal excretion . Studies in humanized UGT1 mice demonstrate that etodolac glucuronidation follows Michaelis-Menten kinetics, suggesting a single-enzyme-mediated process .
Preparation Methods
Enzymatic Synthesis Using UDP-Glucuronosyltransferases
Role of UGT1A9 in Stereoselective Glucuronidation
Enzymatic synthesis remains the most physiologically relevant method for producing etodolac acyl-β-D-glucuronide. Human UGT1A9 has been identified as the primary enzyme responsible for the stereoselective glucuronidation of S-etodolac, exhibiting a 3.5-fold higher catalytic efficiency for the S-enantiomer compared to the R-form . Kinetic studies using human liver microsomes (HLMs) revealed a Michaelis constant () of 48 µM and a maximum velocity () of 1.2 nmol/min/mg protein for S-etodolac, underscoring UGT1A9's substrate specificity . Inhibitors such as propofol and thyroxine reduce glucuronidation activity by >80%, confirming UGT1A9's central role .
Optimization of Enzymatic Reaction Conditions
Optimal enzymatic synthesis requires:
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Cofactor supplementation : UDP-glucuronic acid (UDPGA) at 5 mM concentration.
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pH and temperature : Tris-HCl buffer (pH 7.4) at 37°C.
The addition of alamethicin (50 µg/mg protein) to permeabilize microsomal membranes enhances glucuronidation efficiency by 40% . Table 1 summarizes key parameters for enzymatic synthesis.
Table 1: Optimized Conditions for Enzymatic Synthesis
Parameter | Value |
---|---|
Enzyme Source | Human liver microsomes |
UDPGA Concentration | 5 mM |
pH | 7.4 |
Temperature | 37°C |
Incubation Time | 60 minutes |
Alamethicin | 50 µg/mg protein |
Chemical Synthesis Approaches
Direct Acylation of Glucuronic Acid
Chemical synthesis involves coupling etodolac’s carboxylic acid group with the hydroxyl group of glucuronic acid. Activation of etodolac using carbodiimide reagents (e.g., EDC or DCC) facilitates the formation of an acyl intermediate, which reacts with methylated β-D-glucuronate. Subsequent deprotection under alkaline conditions yields the target compound . This method achieves a purity of >95% but requires rigorous purification to remove unreacted substrates .
Protecting Group Strategies
To prevent undesired side reactions, protective groups such as acetyl or benzyl are employed. For example:
-
Glucuronic acid protection : Methyl ester formation at the carboxyl group.
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Etodolac activation : Conversion to an acyl chloride using thionyl chloride.
-
Coupling : Reaction in anhydrous dichloromethane with a catalytic base (e.g., DMAP).
-
Deprotection : Sequential treatment with LiOH and hydrogenolysis .
This approach mitigates hydrolysis of the acid-labile acyl glucuronide bond but introduces additional steps, reducing overall yield to 60–70% .
Purification and Characterization Techniques
Chromatographic Methods
Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column (5 µm, 250 × 4.6 mm) effectively separates etodolac acyl-β-D-glucuronide from reaction byproducts. A gradient elution of 0.1% formic acid in water (A) and acetonitrile (B) achieves baseline resolution at 254 nm . Liquid chromatography–mass spectrometry (LC-MS) using electrospray ionization (ESI) confirms the molecular ion at m/z 464.3 [M+H]⁺ .
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) spectroscopy provides structural confirmation:
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¹H NMR (500 MHz, D₂O): δ 7.45 (d, J = 8.1 Hz, 1H, aromatic), 5.32 (s, 1H, anomeric proton) .
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¹³C NMR (125 MHz, D₂O): δ 174.8 (acyl carbonyl), 102.1 (C-1 of glucuronide) .
Comparative Analysis of Synthesis Methods
Table 2: Enzymatic vs. Chemical Synthesis
Parameter | Enzymatic | Chemical |
---|---|---|
Yield | 35–45% | 60–70% |
Stereoselectivity | High (S-enantiomer) | Racemic |
Scalability | Limited by enzyme source | Industrially feasible |
Purity | 90–95% | >95% |
Chemical Reactions Analysis
Types of Reactions: Etodolac Acyl Glucuronide undergoes several types of chemical reactions, including:
Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to another molecule, which can lead to the formation of protein adducts.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Transacylation: Can occur under physiological conditions, with nucleophiles such as amino acids or proteins acting as the acceptors.
Major Products Formed:
Hydrolysis: Etodolac and glucuronic acid.
Transacylation: Protein adducts and other acylated molecules.
Scientific Research Applications
Pharmacological Applications
-
Metabolic Pathways and Bioactivity
- Etodolac is extensively metabolized in the liver, leading to the formation of several metabolites, including Etodolac Acyl-beta-D-glucuronide. This metabolite plays a crucial role in the pharmacokinetics of etodolac, influencing its therapeutic efficacy and safety profile. The acyl glucuronides are known to exhibit distinct pharmacological activities compared to their parent compounds, often affecting drug absorption and distribution.
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Anti-Cancer Research
- Recent studies have highlighted the potential of etodolac and its metabolites in cancer therapy. For instance, etodolac has been shown to inhibit pathways associated with tumor growth, such as the peroxisome proliferator-activated receptor (PPAR) and nuclear factor kappa-light-chain-enhancer of activated B cells (NFkB) pathways. Research indicates that this compound may enhance the therapeutic profile of etodolac in hepatocellular carcinoma (HCC) by improving cellular uptake and inducing apoptosis in cancer cells .
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Toxicological Studies
- The safety of etodolac and its metabolites has been evaluated through various toxicological studies. Adverse reactions associated with NSAIDs, including gastrointestinal disturbances, are well-documented. The acyl glucuronides have been implicated in drug-induced liver injury, necessitating further investigation into their metabolic pathways and potential hepatotoxic effects .
Clinical Case Studies
-
Case Study on Hepatocellular Carcinoma
- A study utilizing sodium deoxycholate stabilized zein nanospheres for delivering etodolac demonstrated significant cytotoxic effects against HepG2 cells (human hepatocellular carcinoma). The formulation enhanced the bioavailability of etodolac and its metabolite, leading to increased apoptosis rates compared to free etodolac .
- Long-term Efficacy in Arthritis Treatment
Table 1: Pharmacokinetic Profile of Etodolac
Parameter | Value |
---|---|
Bioavailability | >99% protein bound |
Volume of Distribution | ~390 mL/kg |
Half-life | 6-8 hours |
Metabolism | Hepatic (Phase II) |
Excretion | Renal |
Table 2: Efficacy Comparison in Cancer Studies
Mechanism of Action
Etodolac Acyl Glucuronide exerts its effects through the formation of protein adducts via transacylation reactions . These adducts can alter the function of proteins and potentially lead to cellular damage. The compound’s reactivity is influenced by the structure of the glucuronide moiety and the presence of nucleophilic groups on target proteins .
Comparison with Similar Compounds
Comparison with Similar Glucuronidated Compounds
Structural and Molecular Characteristics
Compound | Molecular Formula | Glucuronidation Type | Key Structural Features |
---|---|---|---|
Etodolac Acyl-beta-D-glucuronide | C₂₃H₂₉NO₁₀ | Acyl-glucuronide | Ester linkage at carboxylic acid moiety |
Chloramphenicol 3-O-beta-D-glucuronide | C₁₇H₂₀Cl₂N₂O₁₁ | O-glucuronide | Ether linkage at C3 hydroxyl group |
Diclofenac Acyl-glucuronide | C₂₀H₂₀Cl₂NO₆ | Acyl-glucuronide | Similar NSAID backbone; ester linkage |
Indoxyl-beta-D-glucuronide | C₁₄H₁₅NO₈ | O-glucuronide | Linked to indole moiety; aromatic substituents |
Notes:
- Acyl-glucuronides (e.g., etodolac, diclofenac) exhibit higher reactivity than O-glucuronides (e.g., chloramphenicol, indoxyl) due to ester bond instability, leading to hydrolysis or protein adduct formation .
Enzymatic Formation and Kinetics
Compound | UGT Isoform | Km (mM) | Vmax (nmol/min/mg) | Species |
---|---|---|---|---|
This compound | UGT2B7 | ~2.5* | ~15* | Humanized UGT1 mice |
Diclofenac Acyl-glucuronide | UGT2B7 | ~0.5* | ~25* | Human liver microsomes |
Indoxyl-beta-D-glucuronide | UGT1A9 | N/A | N/A | Synthetic routes |
*Derived from Michaelis-Menten plots in humanized UGT1 mice and liver microsomes .
Key Findings :
- Etodolac’s glucuronidation has a higher Km (lower enzyme affinity) compared to diclofenac, suggesting diclofenac is more efficiently metabolized .
- Indoxyl-glucuronide synthesis involves phase-transfer catalysts and methylene chloride, differing from enzymatic pathways .
Stability and Reactivity
Notes:
- Etodolac’s adducts may trigger immune responses, contributing to acute pancreatitis in susceptible patients .
Clinical and Pharmacological Implications
- Etodolac : While etodolac itself has a cardiovascular risk profile comparable to ibuprofen , its reactive glucuronide may exacerbate organ-specific toxicity.
- Diclofenac : Its glucuronide’s higher reactivity increases risks of gastrointestinal and hepatic injury compared to etodolac.
- Chloramphenicol : Glucuronidation reduces its antimicrobial activity, serving as a detoxification mechanism .
- Indoxyl-beta-D-glucuronide: Used diagnostically; synthetic analogs explore enzyme activity in metabolic disorders .
Biological Activity
Etodolac acyl-beta-D-glucuronide is a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) etodolac, which is primarily used for its analgesic and anti-inflammatory properties. Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects, potential side effects, and interactions with other drugs. This article reviews the metabolic pathways, biological effects, and clinical implications of this compound, supported by data tables and relevant case studies.
Metabolism of Etodolac
Etodolac undergoes extensive metabolism in the liver, primarily through glucuronidation. The enzyme UDP-glucuronosyltransferase (UGT) plays a significant role in this process. Studies indicate that etodolac is converted to its acyl-glucuronide form predominantly by UGT1A9, with stereoselective differences observed between its S- and R-enantiomers. S-etodolac is preferentially glucuronidated compared to R-etodolac .
Key Metabolic Pathways
- Stereoselective Glucuronidation : S-etodolac is metabolized more rapidly than R-etodolac due to the higher activity of UGT1A9 towards S-etodolac .
- Hydroxylation : R-etodolac undergoes preferential hydroxylation via cytochrome P450 enzymes, particularly CYP2C9 .
- Renal Excretion : The primary route of elimination for etodolac and its metabolites is renal, with glucuronides being the major forms excreted .
Biological Activity and Pharmacological Effects
This compound exhibits various biological activities that contribute to its therapeutic effects:
- Anti-inflammatory Properties : In animal models, etodolac has shown significant anti-inflammatory effects, including the reduction of joint swelling and improvement in locomotor function in arthritis models .
- Collagen Preservation : In vitro studies demonstrate that etodolac preserves collagen phenotype in chondrocytes while inhibiting prostaglandin E2 (PGE2) synthesis . This suggests a protective role against cartilage degradation.
- Covalent Binding : The acyl-glucuronide form can covalently bind to serum albumin, which may influence its pharmacokinetics and potential toxicity .
Adverse Effects and Safety Profile
While generally well-tolerated, etodolac and its glucuronide metabolites can lead to adverse reactions, particularly with prolonged use:
- Gastrointestinal Issues : Common side effects include nausea, diarrhea, and abdominal pain. Severe gastrointestinal events like ulcers have been reported .
- Hepatic Reactions : Abnormal liver function tests have been observed in some patients, necessitating monitoring during long-term therapy .
- Drug Interactions : The acyl-glucuronide may interact with other drugs metabolized by UGTs or cytochrome P450 enzymes, potentially altering their efficacy or toxicity .
Case Studies
- Clinical Trials in Arthritis Patients : In double-blind trials involving patients with rheumatoid arthritis, etodolac demonstrated significant improvements in pain and function compared to placebo. The incidence of adverse events was comparable to other NSAIDs but required monitoring for hepatic function due to potential elevations in liver enzymes .
- Animal Studies on Joint Health : In a study involving rats with induced arthritis, treatment with etodolac led to a marked recovery in hindlimb function and reduction in joint swelling over an 84-day period. Radiological evaluations confirmed decreased bone demineralization and joint space narrowing compared to untreated controls .
Summary of Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | ≥80% |
Peak Concentration Time (tmax) | 1.7 hours |
Clearance (CL/F) | 47 mL/hr/kg |
Terminal Half-Life | 7.3 hours |
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways of etodolac leading to the formation of its acyl glucuronide metabolite, and how are these pathways quantified in pharmacokinetic studies?
- Etodolac undergoes glucuronidation via UGT enzymes to form Etodolac Acyl-beta-D-glucuronide, which accounts for ~13% of excreted metabolites. Quantification involves HPLC or LC-MS/MS to measure urinary excretion profiles, with validation against parameters like recovery rates and matrix effects. Stability studies must account for hydrolysis during sample storage (e.g., pH-controlled conditions at -80°C) .
Q. Which analytical methods are validated for distinguishing etodolac acyl glucuronide from its isomeric forms or degradation products?
- Reverse-phase HPLC with photodiode array detection or tandem mass spectrometry is used to resolve isomers. Method validation includes specificity testing against synthetic standards and forced degradation studies (e.g., pH 7.4 buffers at 37°C for hydrolysis). Normal-phase HPLC is also employed for chiral separation of etodolac enantiomers .
Q. How do researchers optimize in vitro dissolution models to study etodolac glucuronide bioavailability?
- Dissolution studies use USP apparatus with biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions. Parameters like hardness (4–4.3 kg/cm²), disintegration time (<15 min), and dissolution efficiency (>85% in 30 min) are standardized. Sublimating agents (e.g., camphor) enhance porosity for rapid release .
Advanced Research Questions
Q. What experimental strategies mitigate the instability of etodolac acyl glucuronide in biological samples during long-term storage?
- Immediate acidification (pH 2–3) post-collection inhibits hydrolysis. Storage at -80°C in amber vials reduces light/thermal degradation. Stability-indicating assays (e.g., LC-MS/MS with deuterated internal standards) monitor degradation products like etodolac aglycone .
Q. How do researchers reconcile contradictory data on COX-2 inhibition by etodolac in cerebral vs. systemic blood flow models?
- Experimental design must differentiate tissue-specific COX-2 expression. For example, etodolac (10 mg/kg intraperitoneal) attenuates trigeminal nerve stimulation-induced cerebral hyperemia in rats but not systemic blood pressure. Controls include COX-1/COX-2 isoform-selective inhibitors and knockout models .
Q. What methodologies detect covalent protein adducts formed by etodolac acyl glucuronide, and how are their immunogenic risks assessed?
- SDS-PAGE/Western blotting identifies adducts using anti-etodolac antibodies. ELISA quantifies IgG/IgM responses in serum from animal models. In vitro incubation with human serum albumin (37°C, 24h) followed by tryptic digestion and LC-MS/MS pinpoints adduction sites (e.g., Lys residues) .
Q. How can synergistic effects between etodolac and β2-AR blockers be systematically evaluated in oncology models?
- Combinatorial studies use dose-matrix designs (e.g., ICI 118,551 + etodolac) in OSCC cell lines. Migration/invasion assays (Boyden chambers) with ANOVA (p<0.05) and post-hoc tests (Tukey’s HSD) validate synergy. Mechanistic follow-up includes COX-2/PKA pathway profiling via qPCR and phosphoproteomics .
Q. Data Contradiction & Validation
Q. How are discrepancies resolved between in vitro acyl glucuronide toxicity assays and in vivo safety profiles?
- Cross-species comparisons (e.g., human hepatocytes vs. rodent models) account for metabolic differences. Toxicokinetic modeling links exposure (AUC) of reactive intermediates to adverse outcomes. Histopathology and biomarker panels (e.g., ALT, TNF-α) confirm translational relevance .
Q. What statistical approaches validate content uniformity in etodolac formulations with sublimating agents?
- One-way ANOVA (α=0.05) compares tablet batches (n=6) for hardness, weight variation, and dissolution. Post-compression parameters (e.g., F5–F8 formulations) require p<0.05 significance thresholds. Outliers are assessed via Grubbs’ test .
Q. Methodological Resources
Properties
CAS No. |
79541-43-8 |
---|---|
Molecular Formula |
C23H29NO9 |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H29NO9/c1-3-11-6-5-7-12-13-8-9-31-23(4-2,20(13)24-15(11)12)10-14(25)32-22-18(28)16(26)17(27)19(33-22)21(29)30/h5-7,16-19,22,24,26-28H,3-4,8-10H2,1-2H3,(H,29,30)/t16-,17-,18+,19-,22+,23?/m0/s1 |
InChI Key |
XJZNMEMKZBFUIZ-GWDFKZQESA-N |
SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Isomeric SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Synonyms |
1-(1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetate) β-D-Glucopyranuronic Acid; Etodolac Glucuronide; |
Origin of Product |
United States |
Retrosynthesis Analysis
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